molecular formula C11H10FN3O B1446538 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1355359-02-2

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No.: B1446538
CAS No.: 1355359-02-2
M. Wt: 219.21 g/mol
InChI Key: PWOPOMVMAIZNGN-UHFFFAOYSA-N
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Description

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is a chemical compound with the molecular formula C11H10FN3O. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one typically involves the reaction of 4-fluorobenzyl azide with propargyl ketone under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol: Similar structure but with an alcohol group instead of a ketone.

    1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propane-1-one: Similar structure but with a longer carbon chain.

Uniqueness

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one is unique due to its specific combination of a triazole ring, fluorophenyl group, and ethanone moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .

Biological Activity

The compound 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS No. 1355359-02-2) is a member of the triazole class of compounds, known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₀FN₃O
  • Molecular Weight : 219.21 g/mol
  • Melting Point : 108–110 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study assessed the efficacy of a related compound, ZQL-4c, which shares structural similarities with this compound. The findings suggest that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: ZQL-4c

In a study published in PMC, ZQL-4c demonstrated potent anticancer effects against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L depending on the exposure time. The compound induced apoptosis and cell cycle arrest at the G2/M phase, primarily through the generation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often attributed to specific structural features. For instance:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring : The triazole moiety is crucial for interaction with various biological macromolecules, contributing to its anticancer properties.

Biological Assays and Mechanisms

Various assays have been employed to evaluate the biological activity of triazole derivatives:

  • Cytotoxicity Assays : Compounds are tested against cancer cell lines using methods like MTT or CCK8 assays to determine IC50 values.
  • Mechanistic Studies : Investigating pathways such as apoptosis induction and cell cycle modulation provides insights into how these compounds exert their effects.

Table 1: Summary of Biological Activity Data for Related Triazole Compounds

Compound NameCancer Cell LineIC50 (μmol/L)Mechanism of Action
ZQL-4cMCF-72.96Induces apoptosis via ROS production
ZQL-4cMDA-MB-2310.80Inhibits Notch-AKT signaling
ZQL-4cSK-BR-31.21Cell cycle arrest at G2/M phase

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOPOMVMAIZNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355359-02-2
Record name 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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